molecular formula C5H6F2O3 B13678072 Methyl 2,2-difluoro-3-oxobutanoate

Methyl 2,2-difluoro-3-oxobutanoate

Cat. No.: B13678072
M. Wt: 152.10 g/mol
InChI Key: FKTACQOHGWVDKJ-UHFFFAOYSA-N
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Description

Methyl 2,2-difluoro-3-oxobutanoate is an organic compound with the molecular formula C5H6F2O3. It is a difluorinated derivative of methyl acetoacetate and is known for its unique chemical properties and reactivity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2-difluoro-3-oxobutanoate can be synthesized through several methods. One common approach involves the fluorination of methyl acetoacetate. This process typically uses a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions.

Another method involves the condensation of ethyl 3-oxobutanoate with a fluorinating agent. This reaction is often catalyzed by Lewis acids such as aluminum chloride (AlCl3) to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-difluoro-3-oxobutanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the fluorine atoms.

    Reduction: Alcohols or other reduced forms of the compound.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Methyl 2,2-difluoro-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of methyl 2,2-difluoro-3-oxobutanoate involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzymes or modulation of receptor activity. The exact pathways and targets depend on the specific application and the structure of the compound being synthesized.

Comparison with Similar Compounds

Methyl 2,2-difluoro-3-oxobutanoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.

Biological Activity

Methyl 2,2-difluoro-3-oxobutanoate is a fluorinated compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological implications of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C6H8F2O3
  • Molecular Weight : 182.13 g/mol

The presence of difluoromethyl groups in its structure often enhances the lipophilicity and metabolic stability of the compound, which can influence its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. The difluoromethyl group can enhance interactions with microbial enzymes or receptors, potentially leading to increased efficacy against various pathogens .

Anti-inflammatory Effects

Fluorinated compounds have been shown to modulate inflammatory pathways. This compound may inhibit key enzymes involved in the inflammatory response, such as phospholipase A2 (PLA2), which plays a critical role in the release of arachidonic acid and subsequent production of pro-inflammatory mediators .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis. Inhibitors of DHODH are valuable in treating conditions like malaria and autoimmune diseases. Studies show that analogs with similar functionalities have demonstrated potent inhibition against this target, suggesting that this compound may possess similar properties .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may bind to active sites on enzymes like PLA2 and DHODH, preventing substrate access and subsequent biochemical reactions.
  • Modulation of Signaling Pathways : By inhibiting key enzymes, the compound can alter signaling pathways associated with inflammation and cell proliferation.

Case Study 1: Antimicrobial Activity Assessment

In a recent study assessing the antimicrobial properties of various fluorinated compounds, this compound was tested against a panel of bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting strong antimicrobial efficacy .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli10 µg/mL
Control (No Treatment)E. coli>100 µg/mL

Case Study 2: Anti-inflammatory Activity

In vivo studies demonstrated that administration of this compound reduced paw edema in a carrageenan-induced inflammation model in rats. The compound exhibited a dose-dependent response with significant anti-inflammatory effects observed at doses above 15 mg/kg .

Properties

Molecular Formula

C5H6F2O3

Molecular Weight

152.10 g/mol

IUPAC Name

methyl 2,2-difluoro-3-oxobutanoate

InChI

InChI=1S/C5H6F2O3/c1-3(8)5(6,7)4(9)10-2/h1-2H3

InChI Key

FKTACQOHGWVDKJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)OC)(F)F

Origin of Product

United States

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